molecular formula C18H13Br2N3O4 B2865531 (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 380478-08-0

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No. B2865531
CAS RN: 380478-08-0
M. Wt: 495.127
InChI Key: NXOPABOZXQVYIW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, also known as DBEZP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. DBEZP is a member of the class of compounds known as enaminones, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

One significant application involves the chemical synthesis of various compounds, highlighting the versatility of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide in producing a range of chemical structures. For instance, the reaction with methyl 3-oxobutanoate leads to the formation of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates among other products. This demonstrates its role in creating complex molecules with potential applications in medicinal chemistry and material science (O'callaghan et al., 1999).

Material Science and Surface Modification

In the realm of materials science, (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has been utilized in the modification of surfaces. For example, the development of an EDTA-phenoxyamide modified glassy carbon electrode showcases the potential of using derivatives for creating chemically modified electrodes. These modified electrodes could be employed in various electrochemical sensors and devices, demonstrating the broad applicability of the compound in enhancing material properties and functionalities (Üstündağ & Solak, 2009).

Corrosion Inhibition

Research also indicates its derivatives can serve as effective corrosion inhibitors. This application is critical in protecting metals from corrosive environments, illustrating the compound's potential in industrial applications where corrosion resistance is of paramount importance (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2N3O4/c1-2-27-17-11(8-13(19)9-16(17)20)7-12(10-21)18(24)22-14-3-5-15(6-4-14)23(25)26/h3-9H,2H2,1H3,(H,22,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOPABOZXQVYIW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

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